molecular formula C8H15NO2 B2628406 5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol CAS No. 2305255-35-8

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol

Cat. No. B2628406
CAS RN: 2305255-35-8
M. Wt: 157.213
InChI Key: TZDSVBNICIXARE-UHFFFAOYSA-N
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Description

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol is a chemical compound with the IUPAC name (5-oxa-8-azaspiro[3.5]nonan-6-yl)methanol . It has a molecular weight of 157.21 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for 5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol is 1S/C8H15NO2/c10-5-7-4-9-6-8(11-7)2-1-3-8/h7,9-10H,1-6H2 . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol is a powder that is stored at room temperature . It has a molecular weight of 157.21 .

Scientific Research Applications

Synthesis and Chemical Properties

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol belongs to a class of compounds known as spiroaminals, which have garnered interest due to their presence in natural products and synthetic compounds with significant biological activities. The synthesis of these spiroaminals, including various oxa-azaspiro nonane derivatives, has been a subject of extensive research due to the novel challenges they present and their potential applications. For instance, synthetic approaches to spiroaminals have been reviewed, highlighting strategies for their synthesis due to their biological relevance and unique chemical structures (Sinibaldi & Canet, 2008).

Biological Activities and Applications

Compounds similar to 5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol have been investigated for their antimicrobial properties. For example, the synthesis of bispiroheterocyclic systems via reactions involving derivatives of 2‐(cycloalkylidene)‐1‐thia‐4‐azaspiro[4.4]‐nonan‐3‐one demonstrated antimicrobial activities, which underscores the potential of these structures in drug development (Al-Ahmadi, 1996).

Drug Discovery Modules

Furthermore, these compounds serve as building blocks in drug discovery, where their spirocyclic nature offers a multifunctional scaffold for the development of new pharmacologically active agents. Novel synthetic methodologies enable the construction of such spirocycles, which are designed to act as versatile modules within the drug discovery process, showcasing the importance of these structures in medicinal chemistry (Li, Rogers-Evans, & Carreira, 2013).

Novel Mechanisms and Synthesis

The discovery of novel mechanisms for the synthesis of spirocyclic compounds, including 1-oxa-8-azaspiro[4.5]decane, underscores their significance in chemical synthesis and potential therapeutic applications. These findings highlight the innovative approaches to synthesizing spirocyclic compounds and their relevance in the development of new chemical entities with potential biological activities (Meyers et al., 2011).

Safety and Hazards

The compound is associated with several hazard statements, including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

5-oxa-8-azaspiro[3.5]nonan-6-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c10-5-7-4-9-6-8(11-7)2-1-3-8/h7,9-10H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZDSVBNICIXARE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CNCC(O2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxa-8-azaspiro[3.5]nonan-6-ylmethanol

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